![molecular formula C11H14N2O B1295758 (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine CAS No. 5979-94-2](/img/structure/B1295758.png)
(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine
Description
(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine is a compound that is structurally related to a class of nicotinic acetylcholine receptor (nAChR) ligands. These ligands have been studied for their potential cognitive-enhancing properties and their ability to act as treatments for cognitive disorders. The compound is a member of the 3-pyridyl ether class, which has shown positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity. It is specifically designed to target the brain's cholinergic system, which is involved in memory and learning processes .
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves several steps, starting from pyrrolidine as a precursor. For instance, the synthesis of 2-acetyl-1-pyrroline, a compound with a similar pyrrolidine structure, includes a sequence of reactions such as conversion into tripyrroline, hydrocyanation, oxidation, and Grignard addition. This method provides a general approach to synthesizing acylated pyrrolidines, which could be adapted to synthesize this compound with modifications to incorporate the 3-pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The acetyl group is attached to the nitrogen atom, and the 3-pyridinyl group is connected to the carbon adjacent to the nitrogen. This arrangement is crucial for the interaction with nAChR, as the spatial orientation of these groups affects the compound's ability to bind to the receptor and modulate its activity .
Chemical Reactions Analysis
While specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar compounds suggests that it may undergo reactions typical of pyrrolidines and acylated amines. These could include nucleophilic substitution reactions at the acetyl group or electrophilic aromatic substitution on the pyridine ring. The compound's reactivity would be influenced by the electron-donating effects of the pyrrolidine and the electron-withdrawing effects of the acetyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the provided papers. However, based on the structure, it can be inferred that the compound is likely to be a solid at room temperature and may have moderate solubility in organic solvents due to the presence of both polar (acetyl) and nonpolar (pyridinyl) groups. Its stability in biological systems, as suggested by its potential as a cognitive enhancer, indicates that it may have a favorable pharmacokinetic profile with good oral bioavailability .
Mechanism of Action
Target of Action
N-Acetylnornicotine, like nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in modulating specific aspects of learning and memory .
Mode of Action
N-Acetylnornicotine interacts with its targets, the nAChRs, in a similar manner to nicotine. It acts as an agonist at the nAChRs , dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The biochemical pathways affected by N-Acetylnornicotine are likely similar to those of nicotine. Nicotine and its derivatives, including N-Acetylnornicotine, are known to influence the nicotine biosynthesis pathway . This pathway involves several steps, including the formation of pyrrolidine and pyridine . The enzymes involved in this pathway are regulated by ethylene response factor (ERF) transcription factors .
Pharmacokinetics
For instance, N-acetylcysteine (NAC), a compound with a similar acetyl group, has a half-life of around 6 hours . Its pharmacokinetics can be altered by factors such as chronic liver and renal disease, as well as exercise .
Result of Action
Given its similarity to nicotine, it may have similar effects, such as stimulation of neurons and blocking of synaptic transmission
Future Directions
The pyrrolidine ring and its derivatives have great potential in drug discovery . Medicinal chemists are guided to design new pyrrolidine compounds with different biological profiles . This suggests that “(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine” and similar compounds may have promising future applications in medicinal chemistry.
properties
IUPAC Name |
1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABMTSCLQGWBB-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975202 | |
Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5979-94-2 | |
Record name | Pyrrolidine, 1-acetyl-2-(3-pyridinyl)-, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5979-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylnornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLNORNICOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX6E0YC1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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